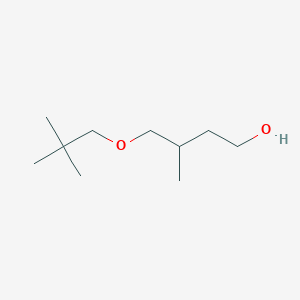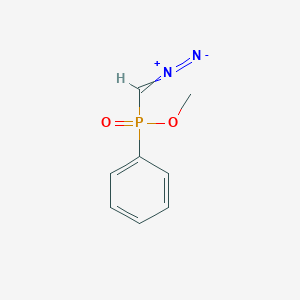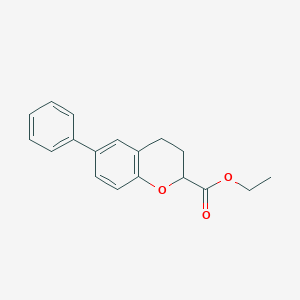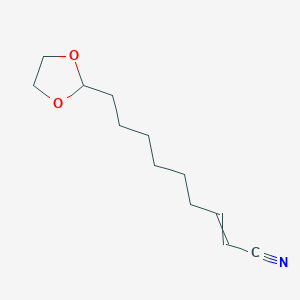
1-(3-Methylthiophen-2-yl)propane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylthiophen-2-yl)propane-1,2-dione is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 1-(3-Methylthiophen-2-yl)propane-1,2-dione typically involves the reaction of 3-methylthiophene with appropriate reagents to introduce the propane-1,2-dione moiety. One common method involves the use of acylation reactions where 3-methylthiophene is reacted with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(3-Methylthiophen-2-yl)propane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(3-Methylthiophen-2-yl)propane-1,2-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticonvulsant and antinociceptive agents.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound is utilized as an intermediate in the synthesis of other thiophene-based compounds with applications in corrosion inhibition and other industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Methylthiophen-2-yl)propane-1,2-dione involves its interaction with molecular targets such as voltage-gated sodium and calcium channels. These interactions can modulate the activity of these channels, leading to anticonvulsant and antinociceptive effects . The compound may also interact with GABA transporters, contributing to its pharmacological activity .
Comparison with Similar Compounds
1-(3-Methylthiophen-2-yl)propane-1,2-dione can be compared with other thiophene derivatives such as:
Tiagabine: A compound with a bis(3-methylthiophen-2-yl)methane fragment known for its anticonvulsant activity.
Ethosuximide: A well-known antiepileptic drug with a pyrrolidine-2,5-dione core.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
These compounds share structural similarities but differ in their specific pharmacological activities and applications.
Properties
CAS No. |
59020-82-5 |
|---|---|
Molecular Formula |
C8H8O2S |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
1-(3-methylthiophen-2-yl)propane-1,2-dione |
InChI |
InChI=1S/C8H8O2S/c1-5-3-4-11-8(5)7(10)6(2)9/h3-4H,1-2H3 |
InChI Key |
OWGWTASOVFXVBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)

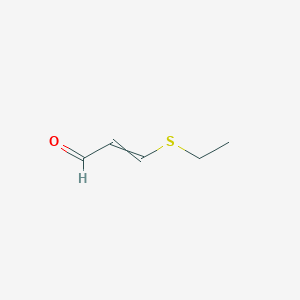
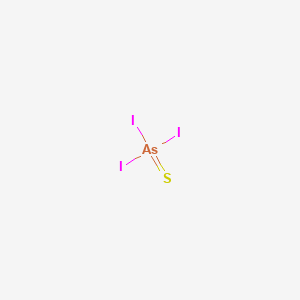
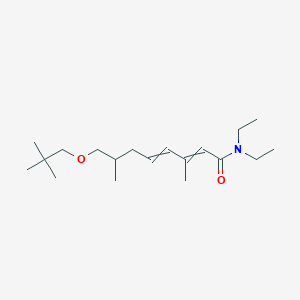

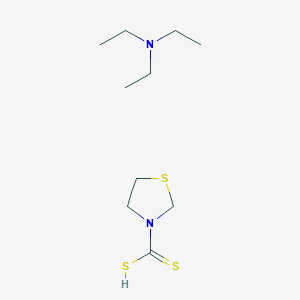
![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
